Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate
Description
Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate is a synthetic organic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a hydrazino-linked acetoxy ester. This structure combines electron-deficient aromaticity (via the trifluoromethylpyrimidine moiety) with a reactive hydrazine bridge, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
IUPAC Name |
ethyl 2-oxo-2-[2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazinyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4O3/c1-2-19-7(18)6(17)15-16-8-13-4-3-5(14-8)9(10,11)12/h3-4H,2H2,1H3,(H,15,17)(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDJGUSICDOBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NNC1=NC=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The hydrazino group is then added through a nucleophilic substitution reaction. Finally, the ethyl ester moiety is introduced to complete the synthesis .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine and hydrazine derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues
Key Observations :
- Trifluoromethyl Groups : The target compound’s trifluoromethylpyrimidine group enhances lipophilicity and metabolic stability compared to methyl or chloro substituents (e.g., compound 10f in has a 3-chlorophenyl group with lower molecular weight (514.2 [M+H]⁺)).
Physicochemical Properties
- Solubility : The trifluoromethyl group increases hydrophobicity compared to hydroxyl or morpholine substituents (e.g., compound 790272-38-7 in ).
- logP : Estimated logP for the target compound is higher than derivatives with polar groups (e.g., pyridinyl in ), aligning with its trifluoromethyl and ester functionalities.
Crystallographic Data
- Analogues like 1 in may adopt planar pyrimidine conformations, stabilized by hydrogen bonding.
Biological Activity
Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate (CAS No. 648427-25-2) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics, particularly the trifluoromethyl group and hydrazino moiety. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H9F3N4O3. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. The presence of the hydrazino group allows for potential interactions with various biological targets, including enzymes and receptors.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Preparation of the Pyrimidine Ring : Starting from commercially available precursors.
- Introduction of the Trifluoromethyl Group : This can be achieved through various methods such as nucleophilic substitution.
- Formation of the Hydrazino Group : Added via nucleophilic substitution reactions.
- Esterification : The final step involves esterification to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially leading to inhibition of enzymatic activity.
Anticancer Properties
Research indicates that compounds containing similar structures exhibit significant anticancer activity. For instance, hydrazones and hydrazines have been shown to possess cytotoxic effects against various cancer cell lines. This compound may similarly inhibit the growth of cancer cells through mechanisms such as:
- Inhibition of Topoisomerase : Affecting DNA replication and repair processes.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
A study demonstrated that derivatives with hydrazino groups showed promising results in inhibiting proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Compounds with similar structures have shown effectiveness against bacteria and fungi, suggesting potential applications in infectious disease treatment.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
